Allyl butyl ether

Catalog No.
S662398
CAS No.
3739-64-8
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl butyl ether

CAS Number

3739-64-8

Product Name

Allyl butyl ether

IUPAC Name

1-prop-2-enoxybutane

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3

InChI Key

IBTLFDCPAJLATQ-UHFFFAOYSA-N

SMILES

CCCCOCC=C

Canonical SMILES

CCCCOCC=C

Flame Retardants and Environmental Impact

Specific Scientific Field:

Environmental science and toxicology.

Summary of the Application:

ABE is a precursor to tetrabromobisphenol A bis(allyl ether) (TBBPA-BAE), a brominated flame retardant.

Results and Outcomes:

Allyl butyl ether is an organic compound characterized by the presence of an allyl group (C₃H₅) attached to a butyl ether moiety. Its chemical structure can be represented as CH₂=CH-CH₂-O-CH₂-CH₂-CH₂-CH₃. This compound is a colorless liquid with a mild, pleasant odor, and it belongs to the family of allyl ethers, which are known for their unique reactivity in various

There is no current research available on a specific mechanism of action for ABE.

  • Flammability: ABE has a low flash point, making it highly flammable and posing a fire hazard [].
  • Toxicity: Data on the specific toxicity of ABE is limited. However, its allyl group might raise concerns, as allyl alcohol is known to be a skin irritant and sensitizer [].

  • Radical Polymerization: It can undergo radical copolymerization with vinyl acetate, where the rate of polymerization is influenced by the alkyl substituents on the ether .
  • Hydrogen Abstraction: Allyl butyl ether exhibits high reactivity in hydrogen abstraction reactions, making it a valuable monomer in photopolymerization processes .
  • Deprotection Reactions: Under certain conditions, allyl butyl ether can be cleaved to yield corresponding alcohols or other functional groups using organolithium reagents .

Allyl butyl ether can be synthesized through several methods:

  • Etherification Reaction: The most common method involves the reaction of allyl alcohol with butanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions.
  • Nucleophilic Substitution: Another approach is the nucleophilic substitution of an appropriate allylic halide with butanol, facilitated by a base such as sodium hydroxide or potassium carbonate.

These methods yield allyl butyl ether with varying degrees of purity and yield depending on reaction conditions.

Allyl butyl ether has several applications across different fields:

  • Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers due to its ability to participate in radical polymerization .
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.

Research on interaction studies involving allyl butyl ether primarily focuses on its reactivity profile and interactions with various reagents. For instance, studies have shown that allyl ethers generally exhibit higher reactivity compared to other allylic compounds due to their unique structural features . Understanding these interactions can aid in optimizing synthetic pathways and applications in material science.

Allyl butyl ether shares structural similarities with several other compounds in the allyl ether family. Here are some notable comparisons:

Compound NameStructureUnique Features
Allyl ethyl etherCH₂=CH-CH₂-O-CH₂-CH₃Smaller alkyl group; used in similar applications
Allyl propyl etherCH₂=CH-CH₂-O-CH₂-CH₂-CH₃Intermediate size; shows different reactivity
Diallyl etherCH₂=CH-CH₂-O-CH₂-CH=CH₂Contains two allyl groups; more reactive
Allyl t-butyl etherCH₂=CH-CH₂-O-C(CH₃)₃Bulky tert-butyl group; sterically hindered

Allyl butyl ether is unique due to its balanced combination of reactivity and steric accessibility, making it suitable for specific applications that require moderate reactivity without excessive steric hindrance.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3739-64-8

Wikipedia

1-(Allyloxy)butane

Dates

Modify: 2023-08-15

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